molecular formula C19H15ClN4O3 B2745576 2-(2-Chlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903197-11-5

2-(2-Chlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2745576
CAS RN: 903197-11-5
M. Wt: 382.8
InChI Key: IHJDIFPQYPITRL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-690,550 or Tofacitinib, and it is a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that have been shown to be effective in treating a variety of diseases, including autoimmune disorders, cancer, and inflammatory conditions.

Scientific Research Applications

Synthesis and Evaluation of Novel Derivatives

  • Kumar et al. (2017) conducted a study on the synthesis and pharmacological evaluation of novel derivatives, including compounds similar to the one . Their research focused on antidepressant and antianxiety activities, demonstrating the potential of these compounds in psychiatric medication development (Kumar et al., 2017).

Catalysis in Synthesis

  • In another study by Reddy et al. (2012), the focus was on the catalyzed synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, where furan-2-yl(phenyl)methanol derivatives, closely related to the compound , were used. This highlights the chemical's role in facilitating complex chemical reactions (Reddy et al., 2012).

Antimicrobial Activities

  • The compound's relevance in antimicrobial activities is noted in the work of Bektaş et al. (2007), where they synthesized new 1,2,4-Triazole Derivatives showing significant activities against test microorganisms (Bektaş et al., 2007).

Antifungal Applications

  • Volkova et al. (2020) explored the solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel antifungal compound, indicating the potential use of the compound for developing new antifungal agents (Volkova et al., 2020).

Synthesis and Antibacterial Screening

  • Deshmukh et al. (2017) conducted synthesis and antibacterial screening of 1,3,4-Thiadiazoles, 1,2,4-Triazoles, and 1,3,4-Oxadiazoles containing a piperazine nucleus, which is structurally similar to the compound . This study again emphasizes the compound's potential in developing antibacterial agents (Deshmukh et al., 2017).

Heterocyclic Synthesis for Biological Activity

  • The role of such compounds in synthesizing new heterocyclic structures with potential biological activity is demonstrated in Wang et al.'s (2015) study, where they synthesized novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases (Wang et al., 2015).

properties

IUPAC Name

2-(2-chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-5-2-1-4-13(14)17-22-15(12-21)19(27-17)24-9-7-23(8-10-24)18(25)16-6-3-11-26-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJDIFPQYPITRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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